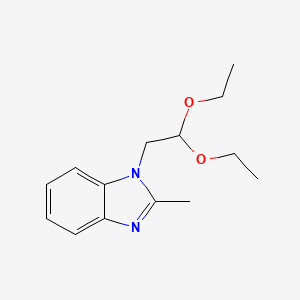
1-(2,2-Diethoxyethyl)-2-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol” is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da .
Synthesis Analysis
While specific synthesis methods for “1-(2,2-Diethoxyethyl)-2-methylbenzimidazole” were not found, similar compounds have been synthesized through various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol” consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol” include an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da .Applications De Recherche Scientifique
Antiallergic Activity
Benzimidazole derivatives have been investigated for their potential antiallergic properties. One study synthesized acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones and tested their activity in the rat passive cutaneous anaphylaxis (PCA) assay. Many compounds displayed activity comparable to disodium cromoglycate (DSCG) and, unlike DSCG, some showed activity when tested orally, suggesting their potential as antiallergic agents (Wade et al., 1983).
Corrosion Inhibition
Benzimidazole derivatives, including 2-aminobenzimidazole and its variants, have been studied for their ability to inhibit the corrosion of iron in hydrochloric acid solutions. These compounds suppressed both cathodic and anodic processes of iron corrosion by adsorbing on the iron surface. The efficiency of these inhibitors increases with increasing inhibitor concentration, highlighting their importance in industrial applications to prevent metal corrosion (Khaled, 2003).
Antiprotozoal Activity
Research on novel 1-methylbenzimidazole derivatives has shown significant antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis. These compounds, especially those with a 2-ethoxycarbonyl group, exhibited higher activity than metronidazole, the standard treatment, suggesting their potential as antiprotozoal agents (Valdez-Padilla et al., 2009).
Environmental Degradation
A study isolated Rhodococcus erythropolis strain djl-11 from carbendazim-contaminated soil, which showed a high efficiency in degrading carbendazim, a widely used fungicide. This bacterium could metabolize carbendazim as the sole source of carbon and nitrogen, indicating its potential for bioremediation of contaminated environments (Zhang et al., 2013).
Antimicrobial Activity
Benzimidazole derivatives have also been synthesized and tested for their antimicrobial properties. A study explored the synthesis of new benzimidazole derivatives and evaluated their antimicrobial and molluscicidal activities. The research suggested that these compounds could serve as effective agents in treating infections and controlling mollusc populations, potentially beneficial in agricultural and healthcare settings (Nofal et al., 2002).
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-17-14(18-5-2)10-16-11(3)15-12-8-6-7-9-13(12)16/h6-9,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFIYWSIUUXPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=NC2=CC=CC=C21)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-2-methylbenzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2884535.png)
![Ethyl 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2884537.png)
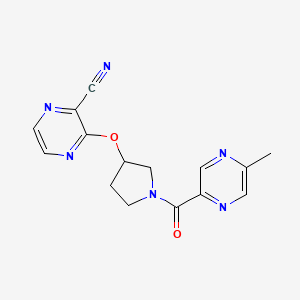
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2884540.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2884541.png)
![3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884545.png)
![1-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B2884546.png)
![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2884548.png)
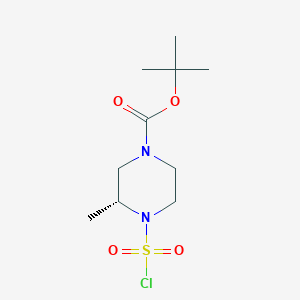
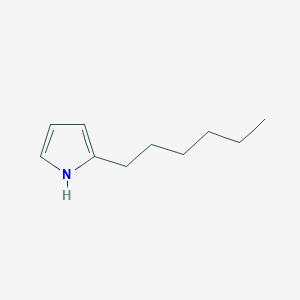
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)
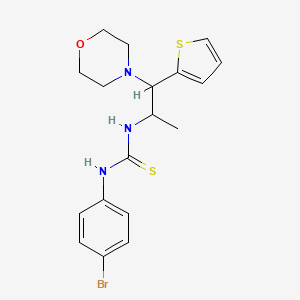
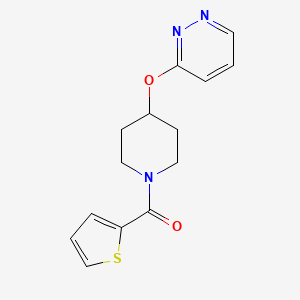
![2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884557.png)